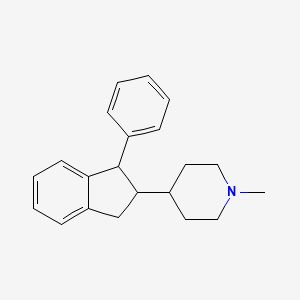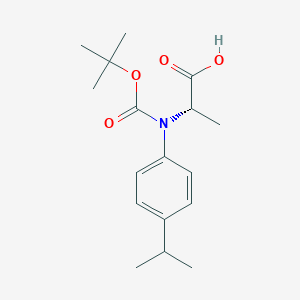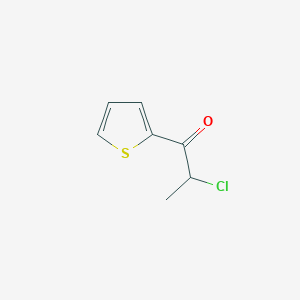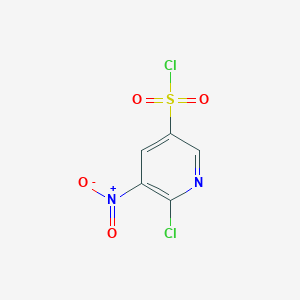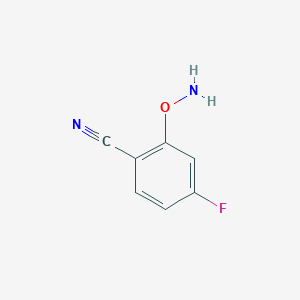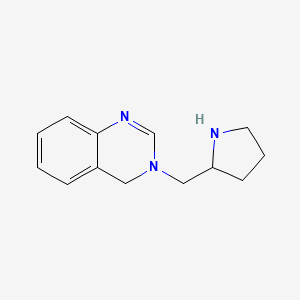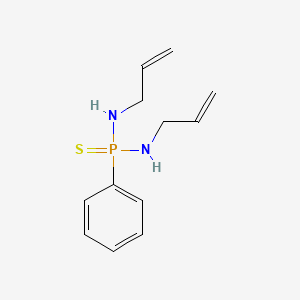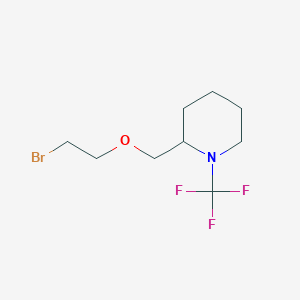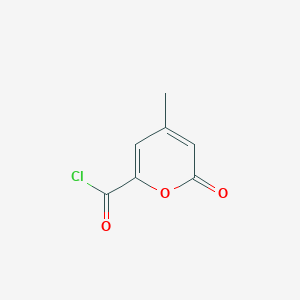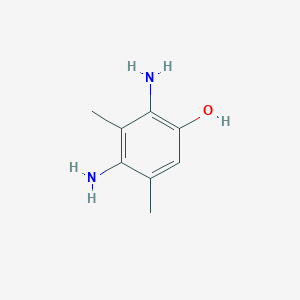![molecular formula C17H26N2 B13947547 8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-2-ethyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a benzyl group attached to the spiro center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as benzylamine and ethylamine.
Formation of Spirocyclic Intermediate: The key step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting benzylamine with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance the reaction efficiency and selectivity.
Purification and Isolation: Implementing advanced purification techniques such as distillation, crystallization, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in the presence of suitable catalysts or under basic/acidic conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced forms with hydrogenated spirocyclic structures.
Substitution: Substituted derivatives with various functional groups attached to the benzyl moiety.
Aplicaciones Científicas De Investigación
8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced polymers.
Mecanismo De Acción
The mechanism of action of 8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane: A closely related compound with similar structural features.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents.
1,4-Dioxaspiro[4.5]decane-8-carboxamide: A spirocyclic compound with oxygen atoms in the ring structure.
Uniqueness
8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane is unique due to its specific combination of benzyl and ethyl groups attached to the spirocyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H26N2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
8-benzyl-2-ethyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C17H26N2/c1-2-18-11-8-17(15-18)9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 |
Clave InChI |
CUFNFIUUYHEXJV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


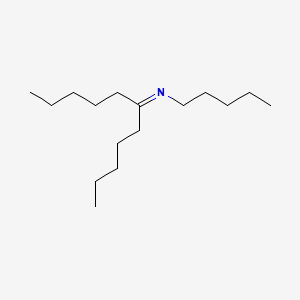
![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
